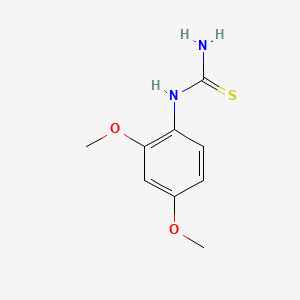

1-(2,4-Dimethoxyphenyl)-2-thiourea

説明

Significance of Thiourea (B124793) Derivatives as Privileged Structures in Drug Design

Thiourea and its derivatives are recognized as "privileged structures" in the field of medicinal chemistry. researchgate.netnih.gov This term denotes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for the development of new drugs. nih.gov The thiourea moiety's ability to form hydrogen bonds and coordinate with metal ions contributes to its diverse binding capabilities. biointerfaceresearch.com This structural feature is a common element in a variety of bioactive compounds and approved drugs, underscoring its importance in pharmaceutical research. nih.gov

The versatility of the thiourea scaffold allows for the synthesis of a wide range of derivatives with tailored properties. mdpi.com By modifying the substituent groups (R¹, R², R³, and R⁴) attached to the nitrogen atoms, chemists can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. biointerfaceresearch.commdpi.com This adaptability has made thiourea derivatives a focal point in the design of compounds targeting a spectrum of diseases. sciencepublishinggroup.comsemanticscholar.org

Overview of the Pharmacological Potential of Thiourea-Containing Compounds

The pharmacological landscape of thiourea-containing compounds is remarkably broad and diverse. mdpi.comresearchgate.net Research has demonstrated their potential across numerous therapeutic areas. These derivatives have been investigated for a wide range of biological activities, including:

Anticancer: Thiourea derivatives have shown promise in inhibiting the growth of various cancer cell lines. biointerfaceresearch.commdpi.com

Antimicrobial: They have exhibited activity against a variety of bacteria, fungi, and other microorganisms. nih.govresearchgate.net

Antiviral: Certain thiourea compounds have been identified as potential antiviral agents. researchgate.net

Anti-inflammatory: The anti-inflammatory properties of some thiourea derivatives have been documented. researchgate.net

Antitubercular: Several thiourea-based compounds have been explored for their efficacy against Mycobacterium tuberculosis. nih.govresearchgate.net

Antioxidant: Many thiourea derivatives have been shown to possess antioxidant capabilities. mdpi.comresearchgate.net

Enzyme Inhibition: They are also known to inhibit various enzymes, which is a key mechanism in the treatment of several diseases. researchgate.netnih.gov

This wide array of activities highlights the significant therapeutic potential of the thiourea scaffold. researchgate.netmdpi.com

Rationale for Investigating Substituted Thioureas, with a Focus on 1-(2,4-Dimethoxyphenyl)-2-thiourea

The investigation into substituted thioureas is driven by the desire to discover new and more effective therapeutic agents. The specific substitution pattern on the thiourea core is crucial in determining the compound's pharmacological profile. The presence of different functional groups can enhance potency, improve selectivity, and modify the pharmacokinetic properties of the molecule. biointerfaceresearch.com

While extensive research exists on the broader class of thiourea derivatives, detailed studies focusing specifically on the biological activities of this compound are less common in the public domain. However, based on the known pharmacological profile of related compounds, it is plausible that this particular derivative could exhibit interesting biological properties worthy of further investigation. The rationale for its study lies in the potential for the unique substitution pattern to confer novel or enhanced therapeutic effects.

Below is a table summarizing some of the research findings on various thiourea derivatives, illustrating the diverse biological activities associated with this chemical class.

| Compound Name | Biological Activity | Research Finding |

| N-((2-chloropyridin-3-yl)carbamothioyl)benzamide | Photosensitizing agent | Proposed as a potential agent for photodynamic therapy. researchgate.net |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cytotoxic | Showed strong cytotoxic effects against various cancer cell lines. biointerfaceresearch.com |

| 1-benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea | Urease inhibitor | Demonstrated ureolysis control in P. mirabilis, a urinary tract pathogen. acs.org |

| 1-(2,5-dimethoxyphenyl)-3-propyl-2-thiourea | Potential Pharmacological Agent | Studied for antimicrobial, antiviral, anti-inflammatory, and anticancer activities. ontosight.ai |

| (E)-2-(1-Phenylethylidene)hydrazine-1-carbothioamide | Urease inhibitor | Found to be a low micromolar inhibitor of S. pasteurii urease. acs.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,4-dimethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-12-6-3-4-7(11-9(10)14)8(5-6)13-2/h3-5H,1-2H3,(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBNWHMKEWXTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374343 | |

| Record name | N-(2,4-Dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35696-77-6 | |

| Record name | N-(2,4-Dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35696-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,4 Dimethoxyphenyl 2 Thiourea and Its Analogues

Traditional Synthetic Approaches for Thiourea (B124793) Derivatives

The classical methods for the synthesis of thiourea derivatives, including 1-(2,4-dimethoxyphenyl)-2-thiourea, have been well-established for over a century and remain widely utilized due to their reliability and versatility. nih.gov These approaches typically involve the reaction of an amine with a suitable thiocarbonyl source.

Thiophosgene-Mediated Condensation Routes

Thiophosgene (B130339) (CSCl₂) serves as a highly reactive thiocarbonylating agent for the synthesis of isothiocyanates from primary amines, which can then be converted to thioureas. wikipedia.orgnih.gov The reaction of a primary amine with thiophosgene, usually in the presence of a base to neutralize the liberated hydrochloric acid, provides the corresponding isothiocyanate. nih.gov This intermediate can be reacted with ammonia (B1221849) or another amine to yield the desired thiourea. While effective, the high toxicity and hazardous nature of thiophosgene necessitate stringent safety precautions, limiting its widespread use in modern synthesis. wikipedia.orgnoaa.gov

The general transformation can be represented as follows: R-NH₂ + CSCl₂ → R-N=C=S + 2 HCl R-N=C=S + R'-NH₂ → R-NH-C(S)-NH-R'

For the synthesis of this compound, 2,4-dimethoxyaniline (B45885) would first be reacted with thiophosgene to generate 2,4-dimethoxyphenyl isothiocyanate. Subsequent reaction of this isothiocyanate with ammonia would yield the target compound.

Reaction of Amines with Isothiocyanates

One of the most direct and widely employed methods for the synthesis of unsymmetrical N,N'-disubstituted thioureas is the reaction of a primary or secondary amine with an isothiocyanate. mdpi.comkiku.dknih.gov This reaction is typically a straightforward nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group and often proceeds with high yields under mild conditions. kiku.dk

For the specific synthesis of analogues of this compound, 2,4-dimethoxyaniline can be reacted with a variety of isothiocyanates. The reaction conditions are generally mild, often occurring at room temperature or with gentle heating in a suitable solvent like acetone (B3395972) or acetonitrile. nih.gov

Table 1: Synthesis of this compound Analogues via Amine-Isothiocyanate Reaction

| Amine | Isothiocyanate | Product | Reaction Conditions | Yield (%) | Reference |

| 2,4-Dimethoxyaniline | Phenyl isothiocyanate | 1-(2,4-Dimethoxyphenyl)-3-phenylthiourea | Not specified | Not specified | nih.gov |

| Aniline | Benzoyl isothiocyanate | N-(Anilinocarbonothioyl)benzamide | Not specified | Not specified | wikipedia.org |

| 4-Aminophenylacetic acid | Various isothiocyanates | Thiourea derivatives | Reflux in acetone | 45-83 | nih.gov |

| 2-Amino-N,N'-dimethylaniline | 1,1'-Thiocarbonyldiimidazole | N,N'-Bis[2-(dimethylamino)phenyl]thiourea | CH₂Cl₂, 323 K, overnight | 61 | nih.gov |

This table presents examples of thiourea synthesis using the amine-isothiocyanate reaction. While a specific example for the title compound was not found, the provided data for analogous reactions illustrate the general applicability of this method.

Acyl Chloride-Thiocyanate Route

The acyl chloride-thiocyanate route is a versatile method for preparing N-acylthiourea derivatives. This two-step, one-pot synthesis involves the initial reaction of an aroyl or acyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to form an acyl isothiocyanate intermediate in situ. wikipedia.orgnih.govnih.gov This highly reactive intermediate is then immediately treated with a primary or secondary amine to yield the corresponding N-acylthiourea. nih.govnih.gov The use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can significantly improve the reaction yield. nih.gov

A general procedure involves refluxing the acid chloride with ammonium thiocyanate in a dry solvent like acetone. nih.gov After the formation of the isothiocyanate, the amine is added to the cooled mixture, which is then heated to complete the reaction. nih.gov

Table 2: Synthesis of N-Acylthiourea Derivatives via the Acyl Chloride-Thiocyanate Route

| Acyl Chloride | Amine | Product | Reaction Conditions | Yield (%) | Reference |

| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Thiazol-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | Anhydrous acetone, reflux | 65 | nih.gov |

| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | 6-Methylpyridin-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | Anhydrous acetone, reflux | 52 | nih.gov |

| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Pyrimidin-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(pyrimidin-2-ylcarbamothioyl)benzamide | Anhydrous acetone, reflux | 54 | nih.gov |

| 4-Methoxybenzoyl chloride | Various amines | 1-(4-Methoxybenzoyl)thiourea derivatives | KSCN, followed by amine addition | Not specified | kiku.dk |

| Benzoyl chloride | Substituted aromatic amines | N-(Anilinocarbonothioyl)benzamide derivatives | NH₄SCN, acetonitrile, RT, 24h | >80 | wikipedia.org |

This table showcases the versatility of the acyl chloride-thiocyanate route for synthesizing a variety of N-acylthiourea derivatives.

Condensation of Amines with Carbon Disulfide

The reaction of primary amines with carbon disulfide is another fundamental method for the synthesis of thioureas. nih.govnih.gov This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate can then be treated with a desulfurizing agent or undergo further reaction to yield the thiourea. For instance, the dithiocarbamate can react with another molecule of the amine to produce a symmetrical thiourea. Alternatively, the use of oxidants like hydrogen peroxide in water can facilitate the one-pot synthesis of both symmetrical and asymmetrical thioureas. researchgate.net

A simple and efficient protocol involves the condensation of amines and carbon disulfide in an aqueous medium, which works well for aliphatic primary amines to produce various di- and trisubstituted thiourea derivatives. beilstein-journals.org

Advanced Synthetic Strategies

In recent years, more advanced and environmentally benign methods for the synthesis of thioureas have been developed, focusing on efficiency, atom economy, and the use of greener solvents.

Multicomponent Synthesis in Aqueous Media

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification procedures. preprints.org The development of MCRs for thiourea synthesis in aqueous media represents a significant advancement towards green chemistry.

One such strategy involves a three-component reaction of isocyanides, amines, and elemental sulfur in water. researchgate.net This method allows for the straightforward and chromatography-free synthesis of a wide range of thioureas. researchgate.net Another approach is the one-pot reaction of an amine, carbon disulfide, and an oxidant in water, which provides a facile route to both symmetrical and asymmetrical thioureas under mild conditions. researchgate.net Continuous-flow synthesis of thioureas using an aqueous polysulfide solution has also been developed, enabling the application of sulfur under homogeneous and mild conditions. eurjchem.com

Table 3: Examples of Multicomponent Synthesis of Thioureas

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Medium | Product Type | Yield (%) | Reference |

| Isocyanide | Amine | Elemental Sulfur | Aqueous polysulfide solution | Thioureas | Moderate to 92 | eurjchem.com |

| Amine | Carbon Disulfide | Hydrogen Peroxide | Water | Symmetrical/Asymmetrical Thioureas | High | researchgate.net |

| Aldehyde | Alkyne | Thiourea | Piperazine/TMSCl/p-TSA in DMF | Dihydropyrimidinethiones | Good to excellent | beilstein-journals.org |

| Isocyanide | Amine | Elemental Sulfur | Water | Thioureas | Not specified | researchgate.net |

This table highlights various multicomponent strategies for the synthesis of thioureas, emphasizing the use of aqueous media and the diversity of accessible structures.

Solid Acid-Catalyzed Nucleophilic Addition

The synthesis of thioureas traditionally involves the nucleophilic addition of an amine to an isothiocyanate. While often performed under neutral or basic conditions, the use of acid catalysis can, in principle, enhance the electrophilicity of the carbon atom in the isothiocyanate group. Solid acid catalysts, such as zeolites, montmorillonite (B579905) clays, and silica-supported acids, offer significant advantages over homogeneous acid catalysts, including ease of separation, reusability, and reduced corrosive waste.

In the context of thiourea synthesis, a solid acid catalyst could function by activating the C=S bond of an isothiocyanate, making it more susceptible to attack by a nucleophilic amine. For instance, the synthesis of thioethers has been successfully demonstrated using amorphous silica-alumina solid acids, which facilitate the direct substitution of alcohols with thiols. beilstein-journals.org This reaction proceeds via the activation of the alcohol, but a similar principle of activating a functional group for nucleophilic attack applies. Thioureas themselves, particularly those with electron-withdrawing groups, can act as hydrogen-bond-donating catalysts, behaving like Lewis acids to promote nucleophilic additions to aldehydes and nitrones. researchgate.netacs.org This intrinsic catalytic ability underscores the potential for external acid catalysts to mediate their formation.

A proposed mechanism for the solid acid-catalyzed synthesis of a thiourea like this compound would involve the protonation or Lewis acid interaction with the sulfur atom of 2,4-dimethoxyphenyl isothiocyanate on the catalyst surface. This activation would lower the energy barrier for the subsequent nucleophilic attack by an amine or ammonia equivalent. Although specific literature detailing the use of solid acids for the synthesis of this compound is not abundant, the principles of solid acid catalysis represent a promising area for developing more efficient and environmentally friendly protocols for this class of compounds.

Cyclization of Thioureas with Halogenated Reagents

Thiourea derivatives serve as versatile precursors for the synthesis of various sulfur and nitrogen-containing heterocycles through cyclization reactions with halogenated reagents. These reactions typically involve the nucleophilic character of the sulfur and nitrogen atoms of the thiourea moiety attacking the electrophilic centers of the halogenated co-reactant, leading to the formation of stable ring structures. The specific heterocycle formed is dependent on the structure of both the thiourea and the halogenated reagent.

A common strategy involves the reaction of N-substituted thioureas with dihaloalkanes or other bifunctional electrophiles. For example, the electrophilic cyclization of N-allyl thiourea derivatives using halogenating agents provides a convenient route to thiazoline (B8809763) derivatives with high yields. researchgate.net This process highlights the intramolecular nucleophilic attack of the sulfur atom onto an activated double bond.

Another important transformation is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thioureas to form aminothiazoles. This reaction is fundamental in the synthesis of many biologically active compounds. The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization through the nucleophilic attack of a nitrogen atom onto the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.

Furthermore, thioureas can undergo cyclization to form other heterocyclic systems. Mechanistic studies have shown that electron-rich thioureas can act as Lewis basic catalysts in halocyclization reactions, coordinating with halogen sources to facilitate complex transformations like the formation of spiroketals. springernature.com The reaction of donor-acceptor cyclopropanes with thiourea can also lead to ring-opening and subsequent cyclization to form substituted nicotinonitrile derivatives. researchgate.net

The table below summarizes representative examples of cyclization reactions involving thiourea analogues and halogenated reagents.

| Thiourea Substrate | Halogenated Reagent | Product Type | Yield (%) | Reference |

| N-Allyl-N'-phenylthiourea | Iodine (I₂) | 2-(Phenylimino)-5-(iodomethyl)-4,5-dihydrothiazole | 92% | researchgate.net |

| N-Allyl-N'-benzylthiourea | N-Bromosuccinimide (NBS) | 5-(Bromomethyl)-2-(benzylimino)-4,5-dihydrothiazole | 95% | researchgate.net |

| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | High | mdpi.com |

| 1-Aryl-2-thiourea | 3-Chloro-2,4-pentanedione | 2-Arylamino-4,5-dimethylthiazole | ~70-80% | mdpi.com |

Green Chemistry Approaches in Thiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to reduce environmental impact, improve safety, and enhance efficiency. These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient techniques.

One of the most prominent green solvents is water. The synthesis of symmetrical and unsymmetrical thiourea derivatives has been effectively carried out in aqueous media. researchgate.nettandfonline.com For example, a simple and operationally straightforward method involves the reaction of primary amines with carbon disulfide in water, driven by solar thermal energy, to produce N,N'-disubstituted thioureas in moderate to excellent yields (57-99%). researchgate.net Another approach utilizes a deep eutectic solvent (DES) like choline (B1196258) chloride-urea as a catalyst in water for a one-pot, three-component reaction of amines and carbon disulfide, yielding di- and tri-substituted thioureas with yields up to 95%. tandfonline.com A patented method describes the one-step synthesis of thiourea derivatives in water from phenoxysulfonyl chloride and primary amines, highlighting mild conditions and easy purification. google.com

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, represents another powerful green chemistry tool. This solvent-free method often leads to quantitative yields and avoids the need for purification via chromatography. birmingham.ac.ukresearchgate.netnih.gov The "click" coupling of amines with isothiocyanates via mechanochemical ball milling has been shown to produce various thioureas quantitatively. birmingham.ac.ukresearchgate.net This technique is scalable and can be used to synthesize chiral organocatalysts that are ready for use without further processing. birmingham.ac.uk

The table below presents examples of green synthetic methods for thiourea derivatives.

| Amine/Isothiocyanate | Reagent/Catalyst | Solvent/Condition | Product | Yield (%) | Reference |

| Aniline | Carbon Disulfide (CS₂) | Water / Solar Energy | 1,3-Diphenylthiourea | 74% | researchgate.net |

| 4-Methoxyaniline | Carbon Disulfide (CS₂) | Water / Solar Energy | 1,3-Bis(4-methoxyphenyl)thiourea | 99% | researchgate.net |

| Aniline | Carbon Disulfide (CS₂) | Choline chloride-urea | Water | 1,3-Diphenylthiourea | 95% (GC) |

| (R,R)-1,2-Diaminocyclohexane | Phenyl isothiocyanate | Neat Grinding (Mechanochemistry) | Chiral bis(thiourea) | Quantitative | birmingham.ac.uk |

| Vanillylamine (B75263) HCl | Various Isothiocyanates | Na₂SiO₃ | Water | Capsaicin-thiourea analogues | 69-96% |

Automated Synthetic Systems for Thiourea Derivatives

The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthetic systems. These platforms, often based on flow chemistry or robotic liquid handlers, enable high-throughput synthesis, rapid reaction optimization, and improved reproducibility. syrris.comnih.gov

Flow chemistry, where reactants are continuously pumped through a reactor, is particularly well-suited for automation. It allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.comresearchgate.net A continuous-flow synthesis of thioureas has been developed using a multicomponent reaction of isocyanides, amines (or amidines), and an aqueous polysulfide solution. mdpi.comnih.gov This method allows for the convenient application of elemental sulfur under mild, homogeneous conditions, with the products often crystallizing directly from the reaction mixture, simplifying purification. mdpi.com

More advanced platforms integrate robotics with artificial intelligence (AI) to create autonomous systems that can design, execute, and analyze experiments. sciencedaily.comchemistryworld.com Recently, a green and practical synthesis of capsaicin (B1668287) derivatives featuring a thiourea moiety was developed using an automated synthetic system. nih.gov This system automates the condensation reaction of vanillylamine hydrochloride with various isothiocyanates in water, including the workup steps. nih.gov The process is highly efficient, tolerates a wide range of functional groups, and produces the desired thiourea analogues in good to excellent yields without the need for chromatographic purification. The development of such automated systems is crucial for creating tunable libraries of thiourea derivatives for various applications, such as precursors for metal sulfide (B99878) nanocrystals. nih.gov

The following table provides examples of thiourea synthesis using automated or continuous-flow systems.

| Reactants | System Type | Conditions | Product Scope | Yields (%) | Reference |

| Isocyanides, Amines, Sulfur | Continuous-Flow | MeCN/H₂O, 80 °C, 6.5 min residence time | N,N'-Disubstituted thioureas | Not specified | mdpi.com |

| Vanillylamine HCl, Isothiocyanates | Automated Synthetic System | Na₂SiO₃, Water, Room Temp, 12h | Capsaicin-thiourea analogues | 69-96% | nih.gov |

| Alkyl/Aryl Isothiocyanates, Amines | High-Throughput Synthesis | Dichloromethane or tert-Butanol | Diverse thiourea library | >70% | mdpi.com |

Structure Activity Relationship Sar Studies of 1 2,4 Dimethoxyphenyl 2 Thiourea Analogues

Influence of Substituents on the Phenyl Ring (e.g., Methoxy (B1213986) Groups, Halogenation)

Substitutions on the phenyl ring of thiourea (B124793) derivatives play a pivotal role in modulating their biological efficacy. The nature, position, and electronic properties of these substituents can significantly affect the molecule's interaction with biological targets.

Halogenation of the phenyl ring is a widely used strategy to enhance the biological activity of thiourea derivatives. The introduction of halogens like chlorine, bromine, or fluorine can alter the electronic environment and lipophilicity of the molecule, often leading to improved potency. For example, a study on HIV-1 reverse transcriptase inhibitors identified 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea (B1230100) as a potent compound, highlighting the beneficial effect of the chloro group. nih.govtau.ac.il Further research into bis-thiourea derivatives found that compounds with chlorine substituents were the most potent tyrosinase inhibitors. nih.gov Similarly, N-benzoyl-N'-2,4-dichloro-phenylthiourea was identified as a highly active compound in another series. ubaya.ac.id The anticancer agent N-(4-bromo)-benzoyl-N'-phenylthiourea also demonstrates the positive impact of halogenation. analis.com.my Electron-withdrawing groups like trifluoromethyl have also proven effective; 1,3-bis(4-(trifluoromethyl)phenyl)thiourea showed significant efficacy against the A549 lung cancer cell line. biointerfaceresearch.com

The position of substituents is also crucial. For example, a hydroxyl group at the ortho position of the benzene (B151609) ring was found to confer high activity in a series of antileishmanial compounds. rsc.org

| Compound/Derivative Class | Key Substituent(s) | Observed Effect on Activity | Source |

|---|---|---|---|

| 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea | 4-Chloro, 2,5-Dimethoxy | Potent HIV-1 reverse transcriptase inhibitor. | nih.govtau.ac.il |

| Bis-thiourea derivatives | Chlorine | Most potent tyrosinase inhibitors in the series. | nih.gov |

| N-benzoyl-N'-phenylthiourea derivatives | 2,4-Dichloro | Predicted to have the best antiviral activity. | ubaya.ac.id |

| 1,3-bis(phenyl)thiourea derivative | 4-Trifluoromethyl | Significantly reduced proliferation of A549 lung cancer cells. | biointerfaceresearch.com |

| Antileishmanial thioureas | ortho-Hydroxyl | Demonstrated high activity. | rsc.org |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | 4-Bromo | Revealed as a potent anticancer compound. | analis.com.my |

Impact of Variations in the Thiourea Moiety

The thiourea core (-NH-C(S)-NH-) is a critical pharmacophore in this class of compounds. Its structural integrity and the nature of its substitutions are paramount for biological activity.

A key finding across numerous studies is the general superiority of thiourea derivatives over their urea (B33335) counterparts. biointerfaceresearch.comnih.gov The replacement of the oxygen atom in urea with a sulfur atom to form thiourea often leads to enhanced biological activity. nih.gov For instance, in a study of K-Ras inhibitors, the thiourea derivative 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was significantly more effective than its urea analogue. biointerfaceresearch.com This difference is often attributed to the distinct electronic and hydrogen-bonding properties of the thiocarbonyl group compared to the carbonyl group.

The substitution pattern on the nitrogen atoms of the thiourea moiety also dramatically influences activity. The biological potency is considerably affected by whether the thiourea is mono-substituted or di-substituted. analis.com.my Modifications to the linker between two thiourea moieties in bis-thiourea compounds can also significantly affect cytotoxicity. biointerfaceresearch.com Furthermore, the thiourea group can undergo tautomerization to form thione and thiol isomers, which can influence its interaction with biological targets. analis.com.my The thiourea moiety can also be protonated under acidic conditions, allowing it to interact with negatively charged amino acid residues like carboxyl and phosphate (B84403) groups in cancer cells, thereby enhancing anticancer activities. analis.com.my

Role of Aromatic and Heterocyclic Scaffolds in Biological Activity

Incorporating additional aromatic or heterocyclic ring systems into thiourea derivatives is a common and effective strategy for enhancing biological activity and selectivity. mdpi.comresearchgate.net These scaffolds can provide additional binding interactions, modulate physicochemical properties, and orient the molecule correctly within the target's active site.

Benzothiazole (B30560) is a particularly important pharmacophore in medicinal chemistry. nih.gov The fusion of a benzothiazole scaffold with a thiourea moiety has yielded compounds with significant antibacterial and anticancer properties. nih.gov Similarly, the introduction of other heterocyclic systems like pyridine (B92270), thiadiazine, pyrazole, and pyran has been shown to enhance the anticancer potential of thiourea derivatives. biointerfaceresearch.commdpi.comresearchgate.net For example, thiourea compounds containing pyridine or thiadiazine rings have demonstrated strong anticancer activity, sometimes surpassing traditional drugs in potency and selectivity. biointerfaceresearch.com

The linker connecting the thiourea core to the heterocyclic ring also plays a role. A study found that a benzimidazole (B57391) ring connected to a thiourea moiety through an ethylenediamine (B42938) linker contributed significantly to anticancer activity due to its resonance structure. analis.com.my The strategy of heterocyclization, where the thiourea itself is used as a precursor to form new heterocyclic compounds, is another powerful approach to generate novel, pharmacologically active molecules. rsc.org

| Appended Scaffold | Biological Activity Observed | Source |

|---|---|---|

| Benzothiazole | Antitumor and antibacterial activities. | nih.gov |

| Pyridine/Thiadiazine | Enhanced specificity and potent anticancer activity. | biointerfaceresearch.com |

| Benzimidazole | Anticancer activity (when linked via ethylenediamine). | analis.com.my |

| Thiazole (B1198619), Pyrazole, Pyran | Promising anticancer action and other pharmacological properties. | mdpi.comresearchgate.net |

| Dioxin-containing Pyrazoline | Potent and selective HER-2 inhibition. | biointerfaceresearch.com |

Effect of Lipophilicity and Steric Factors on Bioactivity

Lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) and steric factors (the spatial arrangement of atoms) are crucial physicochemical properties that govern the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with its target.

Lipophilicity plays a significant role in the ability of a drug to cross biological membranes to reach its site of action. mdpi.comresearchgate.net Incorporating lipophilic groups, such as aromatic rings or benzyloxy groups, has been shown to enhance the bioactivity of thiourea derivatives. nih.govbiointerfaceresearch.com For example, a study on antitumor agents found that a lipophilic benzyloxy group on the phenyl ring was beneficial for activity. nih.gov However, the relationship is not always linear; an optimal level of lipophilicity is often required for maximum efficacy. For instance, in a series of antileishmanial thioureas, the introduction of a bulky, hydrophobic benzhydryl group increased lipophilicity but did not uniformly lead to better activity, indicating a complex interplay of factors. mdpi.com

Steric factors also have a profound impact. The size and shape of substituents can influence how well a molecule fits into the binding pocket of a receptor or enzyme. ubaya.ac.id In an analysis of N-benzoyl-N'-phenylthiourea compounds, steric parameters were found to have a more significant effect on antiviral activity than lipophilic or electronic parameters. ubaya.ac.id Another study confirmed that the steric effect of substituents on a benzyloxy group had a direct influence on cytotoxicity. nih.gov This highlights the importance of molecular shape and volume in achieving optimal interaction with the biological target.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response. taylorandfrancis.com For thiourea derivatives, several key pharmacophoric features have been identified that are crucial for their bioactivity.

The thiourea moiety itself is the central feature, providing key hydrogen bonding capabilities. nih.gov The two nitrogen atoms can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor and engage in other complementary binding. biointerfaceresearch.com This dual donor-acceptor capacity allows the thiourea core to form stable hydrogen bond networks with amino acid residues in the active sites of enzymes and receptors, which is a key element for stabilizing ligand-receptor interactions. biointerfaceresearch.comnih.gov

Based on numerous SAR studies, a general pharmacophore model for bioactive thiourea derivatives can be proposed, consisting of three main components:

Hydrogen Bond Donor/Acceptor Core: The N-C(S)-N backbone of the thiourea group. biointerfaceresearch.com

Aromatic/Heterocyclic Ring System: At least one, and often two, ring systems attached to the nitrogen atoms, which engage in hydrophobic and π-π stacking interactions. biointerfaceresearch.com

Modulating Substituents: Functional groups (e.g., halogens, methoxy groups) on the aromatic rings that fine-tune the electronic properties, lipophilicity, and steric profile of the molecule to optimize target binding and selectivity. biointerfaceresearch.com

The unique groups within thiourea compounds can serve as active pharmacophores for target recognition, in addition to their role as modulators of physicochemical properties. rsc.org This understanding of the key pharmacophoric features is invaluable for the rational design of new, more potent, and selective thiourea-based therapeutic agents.

Computational and in Silico Investigations

Molecular Docking Studies of 1-(2,4-Dimethoxyphenyl)-2-thiourea and its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Molecular docking studies on thiourea (B124793) derivatives reveal common interaction patterns critical for their biological activity. The thiourea moiety, with its sulfur and nitrogen atoms, is a key player in forming stable connections with protein targets. researchgate.net Typically, the N-H groups of the thiourea backbone act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. nih.gov These hydrogen bonds are crucial for anchoring the ligand within the active site of an enzyme or receptor. nih.gov

For instance, in studies involving various enzymes, thiourea derivatives have been shown to form hydrogen bonds with key amino acid residues in the active site. nih.govijpsjournal.com Hydrophobic interactions also play a significant role, where the aromatic rings, such as the 2,4-dimethoxyphenyl group, interact with nonpolar residues of the protein, further stabilizing the ligand-protein complex. biointerfaceresearch.com The specific orientation and conformation of the molecule within the binding pocket are determined by the sum of these interactions, including hydrogen bonds, hydrophobic contacts, and sometimes pi-stacking or pi-cation interactions. mdpi.com The ability of the thiourea scaffold to engage in these multiple interaction types underpins its potential to bind to a diverse range of biological targets. biointerfaceresearch.com

The binding affinity, often quantified as a docking score, is a numerical value that estimates the strength of the interaction between a ligand and its target protein. A lower (more negative) docking score generally indicates a more stable and favorable binding interaction. Studies on various thiourea derivatives have reported a wide range of docking scores, reflecting their potential to bind effectively to different biological targets.

For example, docking studies of thiourea derivatives against enzymes like dipeptidyl peptidase-4 (DPP4) have shown strong binding affinities, with scores such as -8.65 kcal/mol and -8.98 kcal/mol. ijpsjournal.com Similarly, when docked against Mycobacterium tuberculosis enoyl reductase (InhA), certain derivatives achieved binding energy scores of -11.64 kcal/mol. nih.gov These scores are often comparable to or better than those of standard reference drugs, suggesting that these compounds are promising candidates for inhibition. tandfonline.com

| Thiourea Derivative Class | Protein Target | Reported Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Generic Thiourea Derivative | DPP4 Enzyme | -8.98 | ijpsjournal.com |

| Benzenesulfonamide-bearing Thiourea | M. tuberculosis InhA | -11.64 | nih.gov |

| Chlorophenyl-cyclohexylthiourea | Acetylcholinesterase (AChE) | -10.01 (kJ/mol) | nih.gov |

| Naphthyl Thiourea Conjugate | Urease | Not specified, but noted as a good fit | biointerfaceresearch.com |

| Chlorophenyl-phenylthiourea | Butyrylcholinesterase (BChE) | -8.04 (kJ/mol) | nih.gov |

Note: The table presents representative docking scores for the broader class of thiourea derivatives to illustrate their potential binding affinities against various biological targets.

The versatility of the thiourea scaffold allows its derivatives to interact with a wide array of biological targets, making them relevant for various therapeutic areas. In silico studies have been instrumental in identifying these potential targets.

Enzymes are a major class of targets for thiourea derivatives. They have shown potential inhibitory activity against:

Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer signaling pathways. biointerfaceresearch.commsrajournal.com

Cholinesterases: Including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are targets for Alzheimer's disease therapy. nih.govnih.gov

Dipeptidyl peptidase-4 (DPP4): An enzyme involved in glucose homeostasis, making it a target for anti-diabetic drugs. ijpsjournal.com

Other Enzymes: Including urease, tyrosinase, and various microbial enzymes like DNA gyrase, highlighting their potential as antibacterial agents. biointerfaceresearch.comtandfonline.comnih.gov

Beyond enzymes, thiourea derivatives have also been investigated for their ability to bind to DNA, suggesting mechanisms of action that involve interfering with genetic processes. biointerfaceresearch.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

ADMET predictions are essential in silico tools used to assess the pharmacokinetic and safety profiles of a drug candidate early in the development process. These predictions help to identify compounds with favorable properties for further investigation. ajol.info

Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. A common guideline is Lipinski's Rule of Five, which suggests that a compound is more likely to be membrane permeable and easily absorbed if it meets certain criteria (e.g., molecular weight < 500, LogP < 5, ≤ 5 hydrogen bond donors, ≤ 10 hydrogen bond acceptors). ajol.infosemanticscholar.org

In silico studies on various thiourea derivatives, including those with structures similar to this compound, often show compliance with Lipinski's rules. nih.govdergipark.org.tr For example, a study on N-(2,4-dimethoxyphenyl)-N′-(2-mercapto-carboxyethanyl)thiourea, a related derivative, demonstrated physicochemical properties consistent with good drug-likeness. nih.govresearchgate.net These compounds are often predicted to have high gastrointestinal absorption and favorable pharmacokinetic profiles, making them good candidates for oral drug development. ijpsjournal.com

| Property | Predicted Value for a related Dimethoxyphenyl Thiourea Derivative* | Lipinski's Rule Guideline | Reference |

|---|---|---|---|

| Molecular Weight (MW) | 316.4 g/mol | ≤ 500 | nih.gov |

| LogP (Octanol/Water Partition Coeff.) | Not specified, but generally < 5 for similar compounds | ≤ 5 | semanticscholar.orgnih.gov |

| Hydrogen Bond Donors (HBD) | Calculated as 3 (from NH and OH groups) | ≤ 5 | nih.gov |

| Hydrogen Bond Acceptors (HBA) | Calculated as 6 (from O, N, and S atoms) | ≤ 10 | nih.gov |

| Number of Rotatable Bonds (nROTB) | Not specified, but generally < 10 for drug-likeness | < 10 | semanticscholar.orgnih.gov |

*Data based on the closely related compound N-(2,4-dimethoxyphenyl)-N′-(2-mercapto-carboxyethanyl)thiourea. nih.govresearchgate.net

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. High oral bioavailability is a desirable property for many drugs. In silico models predict this property based on factors like water solubility, cell permeability (e.g., Caco-2 permeability), and gastrointestinal absorption. ajol.info

Assessment of Toxicological Potential

Thiourea derivatives, as a class, have been the subject of numerous in silico toxicological assessments. These studies often focus on predicting a range of toxicological endpoints, including but not limited to, carcinogenicity, mutagenicity, hepatotoxicity, and skin sensitization. The predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or toxicity.

For instance, in silico tools like Toxtree, pkCSM, and PreADMET are frequently employed to predict the toxicological properties of novel compounds. These platforms can estimate parameters such as LD50 (median lethal dose), carcinogenicity, and potential for organ-specific toxicity. While specific data for this compound is not published, a general toxicological assessment of related compounds can provide valuable insights.

Below is an illustrative data table summarizing the kind of toxicological predictions that can be generated for a compound like this compound using common in silico toxicology software. It is important to note that these are hypothetical predictions for illustrative purposes, based on the general behavior of similar chemical structures.

| Toxicological Endpoint | Predicted Outcome | Prediction Confidence |

|---|---|---|

| Ames Mutagenicity | Non-mutagenic | Moderate |

| Carcinogenicity (Rodent) | Possible | Low |

| Hepatotoxicity | Low Probability | Moderate |

| Skin Sensitization | Potential Sensitizer | High |

| hERG Inhibition | Low Risk | Moderate |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a molecular-level understanding of the properties and behavior of chemical compounds. These methods are instrumental in predicting the reactivity, stability, and interaction of molecules with their biological targets.

Density Functional Theory (DFT) Studies on Reactivity and Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. From the electronic structure, a wide range of chemical properties and reactivity descriptors can be calculated. For this compound, DFT studies can provide valuable information about its molecular geometry, electronic properties, and sites of reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated using DFT. The MEP map illustrates the charge distribution within a molecule and is useful for identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms, indicating these as potential sites for electrophilic attack, while positive potential would be expected around the N-H protons, suggesting them as sites for nucleophilic interaction.

The table below presents hypothetical DFT-calculated parameters for this compound, based on typical values for similar aromatic thiourea derivatives.

| Quantum Chemical Parameter | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Dipole Moment | 4.5 D |

| Mulliken Charge on Sulfur (S) | -0.45 e |

| Mulliken Charge on Carbonyl Carbon (C=S) | +0.30 e |

Molecular Dynamics (MD) Simulations for Stability and Interactions with Biological Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for understanding how a ligand, such as this compound, interacts with its biological environment, such as a protein target or a cell membrane.

MD simulations can provide insights into the stability of the compound in aqueous solution and its ability to permeate biological membranes. By simulating the compound in a box of water molecules, its conformational flexibility and the stability of its intramolecular hydrogen bonds can be assessed. The interaction with water molecules also provides information about its solubility.

When studying the interaction with a biological target, MD simulations can reveal the binding mode of the ligand in the active site of a protein. These simulations can predict the key amino acid residues involved in the interaction and the stability of the ligand-protein complex over time. The binding free energy, a measure of the affinity of the ligand for the protein, can also be estimated from MD simulations.

For a compound like this compound, MD simulations could be used to investigate its interaction with potential enzyme targets or its behavior within a lipid bilayer, mimicking a cell membrane. The results of such simulations can guide the design of more potent and selective analogs.

The following table provides an example of the types of data that can be obtained from MD simulations of this compound in a simulated biological environment.

| MD Simulation Parameter | Simulated System | Predicted Outcome |

|---|---|---|

| Root Mean Square Deviation (RMSD) of the ligand | Aqueous Solution | Stable conformation with low RMSD |

| Number of Hydrogen Bonds with Water | Aqueous Solution | Average of 4-5 hydrogen bonds |

| Binding Free Energy (ΔG_bind) | Protein Target | -8.5 kcal/mol (hypothetical target) |

| Key Interacting Residues | Protein Target | Hydrogen bonds with polar residues, hydrophobic interactions with nonpolar residues |

| Permeability Coefficient (P_app) | Lipid Bilayer | Moderate permeability |

Advanced Research Directions and Future Prospects for 1 2,4 Dimethoxyphenyl 2 Thiourea

Development of Novel Analogues for Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of novel analogues of 1-(2,4-Dimethoxyphenyl)-2-thiourea to improve its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this effort, systematically modifying the core structure to identify key pharmacophoric features. nih.gov Research into other thiourea (B124793) derivatives has demonstrated that systematic modifications of the aromatic rings and the linker group can lead to significant enhancements in biological activity. nih.govnih.gov For instance, the introduction of different functional groups on the phenyl ring or alterations to the thiourea moiety can influence the compound's binding affinity and efficacy. nih.gov

The development of 1,3-diarylalkyl thioureas as potent antagonists for the TRPV1 channel, a key player in pain regulation, illustrates the success of this approach. nih.gov By exploring the SAR, researchers were able to identify compounds with inhibitory concentrations (IC50) in the nanomolar range. nih.gov Similarly, studies on thiourea derivatives targeting HIV-1 reverse transcriptase have shown that modifying the aliphatic chain and introducing various functional groups on the aromatic ring can yield compounds with significantly improved inhibitory activity. nih.gov This precedent suggests that a focused medicinal chemistry campaign on this compound, involving the synthesis and screening of a library of related compounds, could lead to the discovery of analogues with superior therapeutic profiles. The introduction of heterocyclic substituents, such as pyridine (B92270) or thiadiazine, has also been shown to significantly improve the activity and binding ability of thiourea derivatives to target proteins. biointerfaceresearch.com

Exploration of Multi-Targeted Action for Complex Diseases

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways, making them difficult to treat with single-target agents. Thiourea derivatives have shown potential as multi-targeted agents, a highly desirable characteristic for treating such intricate conditions. biointerfaceresearch.com Future research should investigate the possibility that this compound and its analogues can modulate several biological targets simultaneously.

The ability of some thiourea compounds to inhibit various enzymes and proteins involved in carcinogenesis is a testament to their potential for multi-targeted therapy. biointerfaceresearch.com For example, certain derivatives have demonstrated activity against key cancer-related targets like HER2, VEGFR2, and B-RAF. biointerfaceresearch.com This multi-targeted action could lead to more effective treatments and potentially overcome drug resistance mechanisms that plague single-target therapies. biointerfaceresearch.com Investigating the broader pharmacological profile of this compound through comprehensive screening against a panel of disease-relevant targets could uncover a multi-targeted mechanism of action, paving the way for its development in the context of complex diseases.

Investigation of Synergy with Existing Therapeutic Agents

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. A significant future research direction for this compound is the investigation of its potential synergistic effects when used in combination with existing therapeutic agents. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, which can lead to increased efficacy, reduced dosages, and a lower risk of adverse effects.

Artificial intelligence and machine learning models are emerging as powerful tools to predict drug synergies. nih.gov These computational approaches can analyze vast datasets to identify promising drug combinations for experimental validation. nih.gov Furthermore, there is clinical precedent for the use of thiourea-containing compounds in combination therapies. For instance, Tandutinib, a ureidic derivative, has shown promising results in clinical trials for acute myeloid leukemia when administered in combination with other chemotherapy agents. nih.gov Future studies should therefore systematically screen this compound in combination with a range of standard-of-care drugs for various diseases to identify potential synergistic interactions that could translate into more effective treatment regimens.

Elucidation of Undiscovered Molecular Mechanisms of Action

While the biological activities of some thiourea derivatives are known, the precise molecular mechanisms of action for many, including this compound, may not be fully understood. A crucial area of future research is the deep dive into its molecular pharmacology to elucidate any undiscovered mechanisms. This involves moving beyond initial phenotypic screening to identify the specific proteins, enzymes, and signaling pathways that the compound modulates.

Thiourea derivatives have been shown to target a diverse range of biological molecules. For example, some act as inhibitors of enzymes crucial for bacterial survival, such as DNA gyrase and dihydrofolate reductase. nih.gov Others function as antagonists of ion channels like TRPV1 or inhibit viral enzymes such as HIV-1 reverse transcriptase. nih.govnih.gov Additionally, some thiouracil derivatives, which share a structural relationship with thioureas, are known to inhibit thyroid hormone biosynthesis. mdpi.com This diversity of known targets for related compounds suggests that this compound may have novel mechanisms of action awaiting discovery. Advanced techniques such as chemical proteomics, thermal shift assays, and computational docking studies can be employed to identify its direct binding partners and unravel its effects on cellular pathways.

Application of Artificial Intelligence and Machine Learning in Thiourea Drug Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, offering unprecedented opportunities to accelerate the process and improve outcomes. nih.govaccscience.com The application of these technologies to research on this compound and other thiourea derivatives represents a significant future prospect.

AI and ML can be applied across the entire drug discovery pipeline. youtube.com In the early stages, AI algorithms can analyze biological data to identify and validate new drug targets. accscience.com For lead discovery and optimization, machine learning models can predict the physicochemical properties, biological activity, and potential toxicity of novel analogues, allowing researchers to prioritize the synthesis of the most promising compounds. nih.govaccscience.com Generative AI models can even design entirely new molecules with desired properties from scratch. nih.govaccscience.com

Furthermore, AI can facilitate the repositioning of existing drugs by identifying new therapeutic indications. nih.gov By analyzing large datasets of known drug-target interactions, AI can predict new targets for this compound. nih.gov The convergence of these powerful computational tools with experimental validation holds the potential to significantly reduce the time and cost associated with bringing new thiourea-based therapies to the clinic. nih.govyoutube.com

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethoxyphenyl)-2-thiourea, and how can reaction conditions be optimized?

The synthesis of arylthioureas typically involves the reaction of substituted anilines with thiophosgene or ammonium thiocyanate under controlled conditions. For this compound, a plausible route involves reacting 2,4-dimethoxyaniline with thiocyanate derivatives (e.g., NH₄SCN) in the presence of HCl, followed by purification via recrystallization . Optimization may include:

- Temperature control : Maintaining 0–5°C during thiourea formation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Stoichiometry : A 1:1.2 molar ratio of aniline to thiocyanate ensures complete conversion.

Characterization via NMR (¹H/¹³C) and IR can confirm the thiourea moiety (N–H stretch ~3200 cm⁻¹; C=S stretch ~1250 cm⁻¹) .

Q. How can researchers resolve discrepancies in reported physicochemical properties of arylthiourea derivatives?

Discrepancies in melting points or solubility data may arise from:

- Polymorphism : Different crystallization solvents (e.g., ethanol vs. DMSO) yield distinct crystal forms.

- Purity : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

- Analytical methods : Cross-validate results using DSC (melting point) and HPLC (purity). For example, conflicting boiling points in literature (e.g., for a related ketone) highlight the need for standardized measurement protocols .

Advanced Research Questions

Q. What strategies are effective for analyzing the hydrogen-bonding interactions of this compound in supramolecular assemblies?

Thioureas are renowned for their dual hydrogen-bond donors (N–H groups). To study interactions:

- X-ray crystallography : Resolve crystal packing motifs. For example, used this to confirm dimeric structures in bromo-chloro-phenyl thiourea derivatives .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify bond energies and predict interaction sites.

- Spectroscopic titration : Monitor shifts in N–H IR bands upon complexation with acceptors (e.g., carbonyl groups) .

Q. How can researchers address contradictory biological activity data for thiourea derivatives in antimicrobial assays?

Contradictions often stem from:

- Strain variability : Test against standardized microbial strains (e.g., ATCC) with controlled inoculum sizes.

- Solubility effects : Use DMSO as a co-solvent (≤1% v/v) to enhance compound dispersion without cytotoxicity.

- Dose-response validation : Perform triplicate MIC (Minimum Inhibitory Concentration) assays with positive controls (e.g., ampicillin) .

Q. What methodologies are suitable for studying the catalytic activity of this compound in asymmetric organocatalysis?

- Kinetic studies : Monitor reaction progress via GC/MS or HPLC under inert atmospheres.

- Chirality induction : Pair thiourea with chiral amines (e.g., cinchona alkaloids) and assess enantiomeric excess (ee) via chiral HPLC .

- Substrate scope : Test reactivity with α,β-unsaturated carbonyls (e.g., chalcones) to evaluate catalytic versatility .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。